molecular formula C22H23NO4 B4967827 N-(4-isopropylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide

N-(4-isopropylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide

Cat. No. B4967827
M. Wt: 365.4 g/mol
InChI Key: LWBYPVKYVIHFMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in medicine and biotechnology. This compound is commonly referred to as IMPP in research literature.

Mechanism of Action

The mechanism of action of IMPP is not fully understood, but it is believed to act on various pathways involved in inflammation and cancer. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of inflammatory diseases. IMPP has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
IMPP has been found to have a low toxicity profile and does not exhibit significant adverse effects in animal models. It has been shown to have a half-life of approximately 2.5 hours in rats. IMPP has been found to be metabolized by the liver and excreted primarily in the urine.

Advantages and Limitations for Lab Experiments

IMPP is a relatively stable compound that can be easily synthesized in the laboratory. It has been found to exhibit good solubility in aqueous and organic solvents, which makes it suitable for use in various assays. However, IMPP has limited bioavailability, which may limit its use in vivo.

Future Directions

There are several potential future directions for research on IMPP. One possible avenue of investigation is the development of more potent analogs of IMPP that exhibit improved pharmacokinetic properties. Another area of interest is the study of IMPP in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of IMPP and its potential applications in medicine.

Synthesis Methods

IMPP can be synthesized using a multi-step process involving the reaction of 4-isopropylaniline with 7-hydroxy-4-methylcoumarin in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then treated with propanoyl chloride to yield IMPP. The purity of the final product can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Scientific Research Applications

IMPP has been studied extensively for its potential applications in cancer treatment, inflammation, and pain management. It has been shown to exhibit anti-inflammatory and analgesic properties in animal models. IMPP has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease.

properties

IUPAC Name

2-(4-methyl-2-oxochromen-7-yl)oxy-N-(4-propan-2-ylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-13(2)16-5-7-17(8-6-16)23-22(25)15(4)26-18-9-10-19-14(3)11-21(24)27-20(19)12-18/h5-13,15H,1-4H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBYPVKYVIHFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-isopropylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide

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